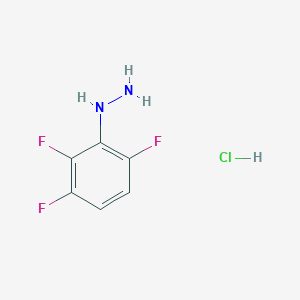

(2,3,6-Trifluorophenyl)hydrazine hydrochloride

Description

(2,3,6-Trifluorophenyl)hydrazine hydrochloride is a fluorinated aromatic hydrazine derivative with the molecular formula C₆H₆ClF₃N₂ (CAS: 2137836-61-2) and a molecular weight of 198.58 g/mol . Structurally, it features three fluorine atoms at the 2-, 3-, and 6-positions of the phenyl ring, coupled with a hydrazine group (–NH–NH₂) that is protonated as a hydrochloride salt. This compound is primarily used as a key intermediate in pharmaceutical synthesis, particularly for constructing heterocyclic frameworks like pyridoindoles and indole derivatives . Its high reactivity and fluorine-driven electronic effects make it valuable for modulating drug candidates' pharmacokinetic properties .

Properties

IUPAC Name |

(2,3,6-trifluorophenyl)hydrazine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F3N2.ClH/c7-3-1-2-4(8)6(11-10)5(3)9;/h1-2,11H,10H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTXCKYWGUVFJGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)NN)F)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClF3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2137836-61-2 | |

| Record name | (2,3,6-trifluorophenyl)hydrazine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,3,6-Trifluorophenyl)hydrazine hydrochloride typically involves the reaction of 2,3,6-trifluoroaniline with hydrazine hydrate in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

C6H3F3NH2+N2H4⋅H2O+HCl→C6H3F3NHNH2⋅HCl+H2O

Industrial Production Methods

In industrial settings, the production of (2,3,6-Trifluorophenyl)hydrazine hydrochloride may involve more scalable and efficient methods. These methods often include the use of automated reactors and optimized reaction conditions to maximize yield and purity. The process may also involve purification steps such as recrystallization to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

(2,3,6-Trifluorophenyl)hydrazine hydrochloride can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding azides or other oxidized derivatives.

Reduction: It can be reduced to form amines or other reduced products.

Substitution: The trifluoromethyl groups can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azides, while reduction may produce amines. Substitution reactions can lead to a wide range of substituted phenylhydrazine derivatives .

Scientific Research Applications

(2,3,6-Trifluorophenyl)hydrazine hydrochloride has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in various organic synthesis reactions, including the preparation of heterocyclic compounds and other complex molecules.

Biology: The compound is used in biochemical studies to investigate enzyme interactions and other biological processes.

Mechanism of Action

The mechanism of action of (2,3,6-Trifluorophenyl)hydrazine hydrochloride involves its interaction with various molecular targets and pathways. The trifluoromethyl groups can enhance the compound’s reactivity and binding affinity to specific enzymes and receptors. This can lead to the modulation of biochemical pathways and the exertion of specific biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorine-Substituted Phenylhydrazine Hydrochlorides

(2,3,5-Trifluorophenyl)hydrazine Hydrochloride

- Molecular Formula : C₆H₆ClF₃N₂ (CAS: 1909312-01-1; MW: 198.57 g/mol) .

- Key Differences : Fluorine substitution at 2,3,5-positions instead of 2,3,4.

- Applications: Similar to the 2,3,6-isomer, it is employed in agrochemical and pharmaceutical synthesis.

(2,4,5-Trifluorophenyl)hydrazine Hydrochloride

- Molecular Formula : C₆H₆ClF₃N₂ (CAS: 1024006-03-8; MW: 198.57 g/mol) .

- Key Differences : Fluorine at 2,4,5-positions.

- Synthesis Impact : The substitution pattern may influence regioselectivity in heterocycle formation compared to the 2,3,6-isomer. For example, in pyridoindole synthesis, meta-fluorine positions could sterically hinder or direct ring closure differently .

3-Fluorophenylhydrazine Hydrochloride

Chloro-Fluoro Mixed Substituted Analogs

(3-Chloro-2-fluorophenyl)hydrazine Hydrochloride

- Molecular Formula : C₆H₆Cl₂FN₂ (CAS: 517920-75-1; MW: 213.03 g/mol) .

- Key Differences : Chlorine at 3-position and fluorine at 2-position.

- Applications : The chloro substituent enhances lipophilicity, which may improve blood-brain barrier penetration in CNS drug candidates compared to purely fluorinated analogs .

3-Chloro-4-fluorophenylhydrazine Hydrochloride

Methoxy-Fluoro Substituted Analogs

(2-Fluoro-4-methoxyphenyl)hydrazine Hydrochloride

Biological Activity

(2,3,6-Trifluorophenyl)hydrazine hydrochloride is an organic compound with the molecular formula CHClFN. It features a hydrazine functional group attached to a trifluorinated phenyl ring, which contributes to its unique chemical properties and biological activities. This compound has garnered interest in medicinal chemistry due to its potential applications in drug development and materials science.

Antitumor Properties

Research indicates that (2,3,6-Trifluorophenyl)hydrazine hydrochloride exhibits significant antitumor activity . It has been evaluated against various cancer cell lines, showing promising results. The trifluoromethyl groups enhance its lipophilicity and metabolic stability, potentially contributing to its biological efficacy. For instance, studies have reported IC values in the low micromolar range against several cancer cell lines, suggesting effective antiproliferative properties .

While the specific mechanism of action for (2,3,6-Trifluorophenyl)hydrazine hydrochloride remains unclear, it is hypothesized that its ability to react with carbonyl groups in biological molecules may play a role in its therapeutic effects. This reactivity is common among hydrazine derivatives, which have been associated with various biological activities including antimicrobial and anticancer effects .

Comparative Biological Activity

The compound can be compared to other hydrazine derivatives known for their diverse biological activities. The following table summarizes some related compounds and their respective activities:

| Compound | Structural Features | Biological Activity |

|---|---|---|

| 2-(Trifluoromethyl)phenylhydrazine | Contains a trifluoromethyl group | Antitumor activity |

| 4-Trifluoromethylphenylhydrazine | Trifluoromethyl at para position | Potential anti-inflammatory |

| 2-Amino-5-trifluoromethylphenol | Amino group instead of hydrazine | Antioxidant properties |

| 1-(Trifluoromethyl)-1H-pyrazole | Pyrazole ring structure | Antimicrobial activity |

This table illustrates how the trifluorinated structure influences the biological activity of similar compounds.

Case Study: Antitumor Activity

A study conducted by researchers evaluated the antiproliferative effects of (2,3,6-Trifluorophenyl)hydrazine hydrochloride on human cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HepG2 (liver cancer). The compound demonstrated notable activity with IC values ranging from 4 to 17 µM across these cell lines. This suggests that it may serve as a lead compound for further development in anticancer therapies .

Interaction Studies

Interaction studies utilizing techniques such as molecular docking and binding affinity assays have been employed to assess the potential targets of (2,3,6-Trifluorophenyl)hydrazine hydrochloride within biological systems. These studies are crucial for understanding the therapeutic potential and safety profile of this compound. Initial findings indicate that it may interact with key enzymes involved in cancer progression .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.